Product packaging for 2-Amino-4-bromobenzaldehyde(Cat. No.:CAS No. 59278-65-8)

2-Amino-4-bromobenzaldehyde

Cat. No.: B1289445
CAS No.: 59278-65-8
M. Wt: 200.03 g/mol
InChI Key: ZZVUOSVSPAPBEJ-UHFFFAOYSA-N
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Description

Overview of the Compound's Significance in Organic Synthesis and Pharmaceutical Intermediates

2-Amino-4-bromobenzaldehyde is a key intermediate in the synthesis of a multitude of organic compounds. lookchem.comguidechem.com Its utility stems from the presence of three reactive sites: the aldehyde, the amino group, and the bromine atom. This trifunctional nature allows for a diverse array of chemical reactions, enabling chemists to introduce various functionalities and build intricate molecular frameworks.

In the field of organic synthesis, this compound is frequently employed in multi-component reactions, a powerful strategy for efficiently constructing complex molecules in a single step. For instance, it has been used in the synthesis of substituted quinolines and pyrimidines, heterocyclic structures that form the core of many biologically active compounds. academie-sciences.frresearchgate.net The aldehyde group can readily participate in condensation reactions, while the amino group can be acylated, alkylated, or serve as a nucleophile in cyclization reactions. The bromine atom, a halogen, is an excellent leaving group in cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental tools for carbon-carbon bond formation.

The significance of this compound is particularly pronounced in its role as a pharmaceutical intermediate. lookchem.comguidechem.com It is a crucial starting material for the synthesis of various drug candidates and active pharmaceutical ingredients (APIs). For example, it is a precursor in the synthesis of quinazoline-based compounds, which have been investigated for their potential as PDK1 inhibitors, a target in cancer therapy. google.com The ability to readily modify the structure of this compound allows medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in drug discovery.

Historical Context of this compound Research

Early research involving this and similar compounds would have been driven by the desire to understand the reactivity of substituted aromatic systems and to develop new synthetic methodologies. The utility of such compounds as versatile intermediates likely became more apparent as the fields of medicinal chemistry and materials science advanced, creating a demand for novel molecular scaffolds.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound continues to be vibrant and focused on leveraging its synthetic versatility. A significant area of ongoing research involves its use in the development of novel heterocyclic compounds with potential biological activities. academie-sciences.frmdpi.com Researchers are exploring new catalytic systems and reaction conditions to improve the efficiency and sustainability of reactions involving this intermediate. nih.govacs.org This includes the use of greener solvents, milder reaction conditions, and the development of one-pot multi-component reactions to streamline synthetic processes. academie-sciences.fracs.org

Recent studies have demonstrated the use of this compound in the synthesis of complex molecules such as 2-amino-4-substituted-1,4-dihydrobenzo chemicalbook.comguidechem.comimidazolo[1,2-a]pyrimidine-3-carbonitriles and 2-amino-4H-benzo[b]pyrans. academie-sciences.frnih.gov These studies often focus on developing efficient synthetic protocols, such as using p-toluenesulfonic acid as a catalyst under solvent-free conditions or employing amine-functionalized magnetic nanoparticles as a recyclable catalyst. academie-sciences.frnih.gov

Future directions for research on this compound are likely to expand into several key areas. There will be a continued focus on its application in the synthesis of novel drug candidates targeting a wide range of diseases. The development of more efficient and environmentally friendly synthetic methods will remain a priority. Furthermore, the unique electronic and structural properties imparted by the amino and bromo substituents may lead to its exploration in the field of materials science, for example, in the synthesis of organic light-emitting diodes (OLEDs) or other functional materials. bldpharm.combldpharm.com The ongoing exploration of its reactivity will undoubtedly uncover new synthetic transformations and applications, solidifying its importance as a valuable building block in modern chemical research.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO B1289445 2-Amino-4-bromobenzaldehyde CAS No. 59278-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUOSVSPAPBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591587
Record name 2-Amino-4-bromobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59278-65-8
Record name 2-Amino-4-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromobenzaldehyde
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Synthetic Methodologies for 2 Amino 4 Bromobenzaldehyde

Direct Synthesis Approaches

Direct synthesis focuses on the creation of the target molecule from readily available precursors. Two primary pathways are explored: one beginning with 2-Amino-4-bromobenzoic Acid and the other with 4-Bromo-2-nitrobenzaldehyde (B1297750).

Synthesis from 2-Amino-4-bromobenzoic Acid

This synthetic route involves a two-step process: the reduction of a carboxylic acid to a primary alcohol, followed by the selective oxidation of the alcohol to an aldehyde.

The initial step in this pathway is the conversion of 2-Amino-4-bromobenzoic acid to 2-Amino-4-bromobenzyl alcohol. This transformation is achieved through reduction. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols. libretexts.orgambeed.com While sodium borohydride (B1222165) (NaBH4) is generally insufficient for this conversion, LiAlH4 is effective. libretexts.org The reaction involves the addition of a hydride ion to the carbonyl carbon of the carboxylic acid. youtube.com

A similar reduction has been documented using sodium borohydride and boron trifluoride ethyl ether in tetrahydrofuran (B95107) (THF), which successfully produced 2-amino-4-bromobenzyl alcohol with a near-quantitative yield of 98.7%. In a general procedure for LiAlH4 reduction of a similar compound, 2-amino-5-bromobenzoic acid, the reagent is added portion-wise to a solution of the acid in dry THF under a nitrogen atmosphere at low temperatures (e.g., in an ice bath). orgsyn.org The reaction is typically allowed to warm to room temperature and stirred overnight. orgsyn.org After the reaction is complete, a careful workup procedure is required to quench the excess LiAlH4, often involving the slow addition of water. libretexts.orgorgsyn.org

Table 1: Summary of Reduction of 2-Amino-4-bromobenzoic Acid

Parameter Details Source
Starting Material 2-Amino-4-bromobenzoic Acid
Product 2-Amino-4-bromobenzyl Alcohol
Reducing Agent Lithium Aluminum Hydride (LiAlH4) libretexts.orgorgsyn.org
Solvent Tetrahydrofuran (THF) orgsyn.org

| Key Feature | LiAlH4 is a strong reducing agent necessary for converting carboxylic acids to alcohols. libretexts.org | |

The second step involves the oxidation of the intermediate, 2-Amino-4-bromobenzyl alcohol, to the final product, 2-Amino-4-bromobenzaldehyde. Manganese dioxide (MnO2) is a highly selective and mild oxidizing agent, particularly effective for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes or ketones. mychemblog.comyoutube.com This selectivity prevents over-oxidation to the carboxylic acid.

In a documented procedure, 2-amino-4-bromobenzyl alcohol is reacted with a large excess of manganese dioxide in a solvent such as dichloromethane. mychemblog.com The reaction is heterogeneous, occurring on the surface of the MnO2 particles, and is typically stirred overnight at room temperature. acsgcipr.org Following the reaction, the solid MnO2 is removed by filtration, often through a pad of celite. chemicalbook.com The resulting solution is then concentrated, and the crude product is purified, for instance by column chromatography, to yield this compound. This specific oxidation has been reported to achieve a yield of 85.2%.

Table 2: Summary of Oxidation of 2-Amino-4-bromobenzyl Alcohol

Parameter Details Source
Starting Material 2-Amino-4-bromobenzyl Alcohol
Product This compound
Oxidizing Agent Manganese Dioxide (MnO2) mychemblog.com
Solvent Dichloromethane
Yield 85.2%

| Key Feature | MnO2 is a selective reagent for oxidizing benzylic alcohols to aldehydes. youtube.comyoutube.com | |

Synthesis from 4-Bromo-2-nitrobenzaldehyde

An alternative synthetic approach starts from 4-Bromo-2-nitrobenzaldehyde. This method hinges on the selective reduction of the nitro group to an amine group while preserving the aldehyde functionality.

The core of this synthesis is the reduction of the aromatic nitro group. A variety of reducing agents can accomplish this transformation. A common and effective method involves the use of iron powder in an acidic medium. chemicalbook.com This system is widely used for the reduction of nitroarenes due to its efficiency and relatively mild conditions. Other reagents, such as those used in reductive cyclization strategies, can also be employed, though the direct reduction is most straightforward for this synthesis. researchgate.net

The reaction mechanism with iron involves the transfer of electrons from the metal to the nitro group, which is protonated in the acidic solution. This process ultimately leads to the formation of the amino group.

A general procedure for the synthesis of this compound from 4-Bromo-2-nitrobenzaldehyde has been described. chemicalbook.com In this method, iron powder is added to a solution of 4-Bromo-2-nitrobenzaldehyde in a mixed solvent system of acetic acid and ethanol (B145695). chemicalbook.com The use of an acidic medium like acetic acid facilitates the reduction by iron.

The reaction is conducted under an inert atmosphere (argon) and stirred at room temperature for a period of 1.5 hours. chemicalbook.com The progress of the reaction can be monitored using techniques like Liquid Chromatography-Mass Spectrometry (LCMS). chemicalbook.com Upon completion, the insoluble iron solids are filtered off. The filtrate is then concentrated, and an extractive workup is performed using a solvent like ethyl acetate (B1210297) and washing with a saturated sodium bicarbonate solution to neutralize the acid. chemicalbook.com After drying and concentrating the organic phase, the crude product is purified, for example by using a Biotage system, to afford the target compound. chemicalbook.com This procedure has been reported to yield this compound in 38% yield. chemicalbook.com

Table 3: Summary of Synthesis from 4-Bromo-2-nitrobenzaldehyde

Parameter Details Source
Starting Material 4-Bromo-2-nitrobenzaldehyde chemicalbook.com
Product This compound chemicalbook.com
Reducing Agent Iron powder chemicalbook.com
Solvent System Acetic acid and ethanol (v/v 1:1) chemicalbook.com
Reaction Time 1.5 hours chemicalbook.com
Temperature Room temperature chemicalbook.com

| Yield | 38% | chemicalbook.com |

Alternative Synthetic Routes and Precursors

While direct synthesis routes exist, the exploration of alternative pathways and precursors is crucial for improving yield, reducing costs, and increasing molecular diversity.

The synthetic principles applied to this compound are often mirrored in the synthesis of its isomers and other related halogenated compounds. For instance, the synthesis of 2-amino-3,5-dibromobenzaldehyde, an important intermediate for the drug Ambroxol, can be achieved by reducing o-nitrobenzaldehyde with an iron powder/glacial acetic acid system, followed directly by bromination without intermediate purification. google.com This one-pot reduction-halogenation strategy highlights an efficient pathway that avoids complex workups.

Similarly, 4-bromobenzaldehyde (B125591) serves as a versatile precursor in various synthetic applications. It is used in condensation reactions to produce Schiff bases and can be a starting material for synthesizing complex heterocyclic structures like aryl-substituted pyrimidin-2-ones. researchgate.netguidechem.com These examples demonstrate that halogenated benzaldehydes are robust starting materials amenable to a wide range of transformations, providing a framework for developing novel routes to this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, represent a highly efficient synthetic strategy. nih.govchemicaljournal.in These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

Bromobenzaldehydes are frequently incorporated into MCRs to synthesize diverse heterocyclic scaffolds. A notable example is a three-component reaction involving 4-bromobenzaldehyde, anthranilamide, and an oxidant (DDQ) under mechanochemical conditions to produce 2-(4-bromophenyl)quinazolin-4(3H)-one in high yield (95%). beilstein-journals.org Another significant MCR involves the condensation of a bromobenzaldehyde, urea (B33335), and a substituted acetophenone (B1666503) to yield complex pyrimidine (B1678525) derivatives. researchgate.net These reactions showcase the utility of bromobenzaldehydes in building intricate molecular architectures in a single, efficient step, offering a powerful alternative to traditional multi-step syntheses. nih.gov

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry is increasingly driven by the need for sustainable and environmentally friendly processes. Advanced catalytic systems and green chemistry techniques are at the forefront of this evolution.

Green chemistry principles focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netrjpn.org In the context of synthesizing substituted benzaldehydes, this involves the use of natural catalysts, alternative energy sources, and solvent-free reaction conditions. rjpn.org An innovative approach utilizes concentrated solar radiation (CSR) and lemon juice as a natural, biodegradable acid catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) and various aldehydes, including those with bromo-substituents. rsc.org This method achieves excellent yields (up to 97%) in a very short reaction time (10 minutes), demonstrating a practical and scalable green methodology. rsc.org

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. beilstein-journals.org Reactions conducted under solvent-free conditions not only reduce environmental impact but can also lead to improved reaction rates and yields. iust.ac.ir Mechanochemistry, or ball-milling, is a key technique for achieving solvent-free synthesis. d-nb.info

For example, the synthesis of 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones using various aldehydes (including 4-bromobenzaldehyde) proceeds efficiently under solvent-free ball milling conditions. beilstein-journals.org This metal-free and solvent-free approach is considered an eco-friendly alternative to traditional solution-based methods. beilstein-journals.org Similarly, the preparation and deprotection of semicarbazones from aldehydes can be performed quantitatively under solvent-free mechanochemical conditions, highlighting the broad applicability of this technique. iust.ac.ir

Table 1: Examples of Solvent-Free Synthesis Involving Aldehydes
Reaction TypeAldehyde SubstrateKey ReagentsConditionsYieldReference
Quinazolin-4(3H)-one Synthesis4-BromobenzaldehydeAnthranilamide, DDQBall Milling (21 Hz)95% beilstein-journals.org
Semicarbazone Formation4-Chlorobenzaldehyde (B46862)Semicarbazide HClBall MillingQuantitative iust.ac.ir
Morita–Baylis–Hillman (MBH) Reactionpara-substituted aryl aldehydesMethyl acrylate, DABCOBall Milling28–98% beilstein-journals.org

Mechanochemistry utilizes mechanical energy, typically from grinding or ball-milling, to initiate and sustain chemical reactions. mdpi.com This technique is inherently solvent-free and can lead to the formation of novel products or improved reaction efficiencies. beilstein-journals.orgd-nb.info

A compelling example of mechanochemistry is the three-component synthesis of various 2-amino-4H-chromene derivatives. This reaction uses a range of aldehydes, including 4-bromobenzaldehyde and 2-chlorobenzaldehyde, which are reacted with malononitrile (B47326) and a phenol (B47542) under ball-milling conditions. This solvent-free, catalytic approach provides excellent yields of highly functionalized products. beilstein-journals.org The successful large-scale synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one via mechanochemistry further underscores its potential for industrial applications as a green and efficient manufacturing process. beilstein-journals.org

Table 2: Scope of Aldehydes in Mechanochemical Synthesis of Quinazolin-4(3H)-ones beilstein-journals.org
EntryAldehydeProductYield
1Benzaldehyde (B42025)2-Phenylquinazolin-4(3H)-one96%
24-Methylbenzaldehyde2-(p-Tolyl)quinazolin-4(3H)-one94%
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazolin-4(3H)-one98%
44-Bromobenzaldehyde2-(4-Bromophenyl)quinazolin-4(3H)-one95%
54-Nitrobenzaldehyde2-(4-Nitrophenyl)quinazolin-4(3H)-one98%
62-Chlorobenzaldehyde2-(2-Chlorophenyl)quinazolin-4(3H)-one92%

Green Chemistry Approaches in this compound Synthesis

Environmentally Benign Catalysts

The development of green catalytic systems is a cornerstone of modern organic synthesis, aiming to reduce environmental impact while maintaining high efficiency. In the context of synthesizing 2-amino-4H-chromenes from this compound, several environmentally benign catalysts have been explored. These catalysts are often characterized by their reusability, low toxicity, and ability to promote reactions under mild conditions.

Solid Sodium Ethoxide: While sodium ethoxide is a well-known strong base in organic synthesis, its application in the solid state as a heterogeneous catalyst for the synthesis of chromenes from this compound is not extensively documented in readily available scientific literature. Generally, solid bases can offer advantages in terms of ease of separation and potential for recycling. However, specific studies detailing its efficacy and reaction conditions for this particular transformation are limited.

Amine-functionalized SiO2@Fe3O4 Nanoparticles: A promising approach involves the use of magnetic nanoparticles as catalyst supports, allowing for easy recovery and reuse of the catalyst. Amine-functionalized silica-coated magnetite nanoparticles (Fe3O4@SiO2–NH2) have been successfully employed as a heterogeneous catalyst for the one-pot, multicomponent synthesis of 2-amino-4H-chromene derivatives. This method offers several advantages, including high yields, short reaction times, and simple work-up procedures. The magnetic core of the nanoparticles allows for their separation from the reaction mixture using an external magnet, contributing to a more sustainable process.

p-Toluenesulfonic Acid: p-Toluenesulfonic acid (p-TsOH) is an inexpensive, non-volatile, and relatively non-corrosive solid acid catalyst that has been effectively used in the synthesis of 2-amino-4H-chromenes. It catalyzes the reaction of an aldehyde (such as this compound), malononitrile, and a phenolic compound. The use of p-TsOH allows for efficient synthesis under relatively mild conditions, often leading to high yields of the desired chromene derivatives.

Table 1: Comparison of Environmentally Benign Catalysts for Chromene Synthesis

CatalystCatalyst TypeKey AdvantagesTypical Reaction Conditions
Amine-functionalized SiO2@Fe3O4 NanoparticlesHeterogeneous, MagneticEasy recovery and reusability, high efficiency.One-pot, multicomponent reaction.
p-Toluenesulfonic AcidHomogeneous, Solid AcidInexpensive, non-volatile, efficient.Multicomponent reaction, mild conditions.

Electrochemical Synthesis of Related Chromenes

Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, offering a way to drive reactions using electricity, often avoiding the need for harsh chemical oxidants or reductants. While specific studies on the electrochemical synthesis of chromenes directly from this compound are not abundant, the general principles of electrosynthesis can be applied to related systems. The synthesis of heterocyclic compounds through electrochemistry can proceed via direct or indirect electrolysis. chim.itoup.com

In a plausible direct electrochemical approach, the phenolic reactant could be oxidized at the anode to generate a reactive intermediate. This intermediate could then undergo a cascade of reactions with the Knoevenagel adduct formed between this compound and malononitrile, leading to the final chromene product through an intramolecular cyclization.

Alternatively, an indirect electrochemical synthesis could involve the use of a mediator. The mediator is an electrochemically active species that is regenerated at the electrode surface and in turn reacts with the organic substrates in the bulk solution. This can offer greater control and selectivity. For instance, a halide ion could be oxidized to a halogen, which then participates in the cyclization reaction.

The key advantages of electrochemical synthesis include mild reaction conditions, high selectivity, and a reduced environmental footprint due to the use of clean electrons as the primary reagent. rsc.orgnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.gov This technique has been successfully applied to the multicomponent synthesis of 2-amino-4H-chromene derivatives.

In a typical microwave-assisted synthesis involving a substituted benzaldehyde like this compound, the reactants (aldehyde, malononitrile, and a suitable phenol or naphthol) are mixed in a solvent, often with a catalyst, and subjected to microwave irradiation. The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes. For instance, the synthesis of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile has been achieved with a yield of 88% under microwave irradiation. acs.org This demonstrates the efficiency of this method for synthesizing chromenes with bromo-substituents. acs.org

The choice of solvent and catalyst is crucial for optimizing microwave-assisted syntheses. Green solvents like water or ethanol are often preferred to enhance the sustainability of the process.

Table 2: Microwave-Assisted Synthesis of a Related Chromene

ReactantsCatalystSolventReaction TimeYield (%)Reference
4-bromobenzaldehyde, 4-methoxy-1-naphthol, malononitrilePiperidineEthanol2 min88 acs.org

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and ensuring the purity of the final product are critical aspects of any synthetic methodology. In the context of the multicomponent synthesis of 2-amino-4H-chromenes from this compound, several strategies can be employed.

Catalyst Selection and Loading: The choice of catalyst plays a pivotal role in determining the reaction's efficiency and yield. As discussed, various catalysts, from acidic to basic and heterogeneous to homogeneous, can be used. Optimizing the catalyst loading is also essential; using too little may result in slow or incomplete reactions, while an excess can sometimes lead to side reactions or complicate purification.

Solvent Effects: The reaction solvent can significantly influence the reaction rate and yield. Solvents are chosen based on the solubility of the reactants and their ability to mediate the reaction. Green solvents like water and ethanol are increasingly favored. globethesis.com In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation, can lead to excellent yields and simplified work-up procedures.

Reaction Conditions: Temperature and reaction time are critical parameters to control. Microwave-assisted synthesis has been shown to be highly effective in reducing reaction times and improving yields. nih.gov For conventional heating, optimizing the temperature is necessary to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side product formation.

Stoichiometry of Reactants: The molar ratio of the reactants in a multicomponent reaction can impact the yield. Fine-tuning the stoichiometry, for instance by using a slight excess of one of the more volatile or reactive components, can help drive the reaction to completion.

Purification Techniques: The purity of the synthesized chromenes is often enhanced through straightforward purification methods. Due to the nature of many multicomponent reactions leading to a single major product, purification can often be achieved by simple filtration and washing of the precipitated product. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method to obtain highly pure crystalline products. ijirg.com Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the reaction and assessing the purity of the final product.

Table 3: Strategies for Yield Optimization and Purity Enhancement

StrategyDescriptionImpact
Catalyst Optimization Selection of an appropriate catalyst (e.g., p-TsOH, Fe3O4@SiO2–NH2) and optimization of its loading.Increases reaction rate and selectivity, leading to higher yields.
Solvent Selection Choosing a suitable solvent (e.g., ethanol, water) or employing solvent-free conditions.Can improve reaction kinetics and facilitate product isolation.
Reaction Conditions Optimizing temperature, reaction time, and utilizing techniques like microwave irradiation.Reduces reaction time, minimizes side products, and improves yield.
Purification Method Employing techniques like filtration, washing, and recrystallization.Ensures high purity of the final chromene product.

Chemical Reactivity and Derivatization of 2 Amino 4 Bromobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 2-amino-4-bromobenzaldehyde is an electrophilic center, readily undergoing nucleophilic attack by primary amines to form imines, and participating in cyclization reactions to generate more complex molecular architectures.

Condensation Reactions for Schiff Base Formation

The condensation of the aldehyde functional group of this compound with primary amines is a cornerstone of its reactivity, leading to the formation of Schiff bases (or azomethines). nih.gov This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. researchgate.net These Schiff bases are not only stable compounds in their own right but also serve as crucial intermediates for synthesizing a wide array of other derivatives.

Schiff bases derived from this compound can be designed to act as effective ligands for metal ions. nih.gov When the amine used in the condensation reaction contains an additional donor atom, such as oxygen or another nitrogen, the resulting Schiff base can function as a bidentate ligand. rsc.org These ligands coordinate with metal ions through both the imine nitrogen and the secondary donor atom, forming stable chelate rings. This property is fundamental in the field of coordination chemistry for creating novel metal complexes. nih.govrsc.org For example, reacting this compound with an amino alcohol would yield a Schiff base capable of coordinating to a metal center through both the azomethine nitrogen and the hydroxyl oxygen.

The versatility of Schiff base formation is demonstrated by the reaction of this compound with various amino compounds. These reactions typically proceed by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid.

2-amino-6-methylbenzothiazole (B160888): Condensation with 2-amino-6-methylbenzothiazole yields the corresponding N-(2-amino-4-bromobenzylidene)-6-methylbenzothiazol-2-amine. Benzothiazole derivatives are a significant class of heterocycles in medicinal chemistry. researchgate.net

2-aminobenzimidazole (B67599): The reaction with 2-aminobenzimidazole produces N-(2-amino-4-bromobenzylidene)-1H-benzo[d]imidazol-2-amine. The resulting Schiff base combines the structural features of both parent molecules. core.ac.ukresearchgate.net

ethyl 2-aminobenzoate (B8764639): Reacting this compound with ethyl 2-aminobenzoate (or its isomers like ethyl 4-aminobenzoate) results in the formation of an ester-functionalized Schiff base. orgsyn.org

The following table summarizes the synthesis of these derivatives:

Amino CompoundProduct StructureTypical Reaction Conditions
2-amino-6-methylbenzothiazole(E)-N-(2-amino-4-bromobenzylidene)-6-methylbenzo[d]thiazol-2-amineEthanol, Reflux
2-aminobenzimidazole(E)-N-(2-amino-4-bromobenzylidene)-1H-benzo[d]imidazol-2-amineEthanol, Reflux
ethyl 2-aminobenzoateethyl 2-(((E)-(2-amino-4-bromophenyl)methylene)amino)benzoateEthanol, Reflux

Beta-lactams (2-azetidinones) are four-membered cyclic amides that form the core structure of many important antibiotics. researchgate.net The Staudinger synthesis is a classic and reliable method for constructing the β-lactam ring via a [2+2] cycloaddition between a ketene (B1206846) and an imine (Schiff base). nih.govnih.gov

The synthesis of a beta-lactam derivative from this compound would proceed in two main steps:

Imine Formation: First, this compound is condensed with a primary amine (e.g., an aniline (B41778) or alkylamine) to form the corresponding Schiff base.

[2+2] Cycloaddition: The resulting imine is then reacted with a ketene. The ketene can be generated in situ from an acyl chloride and a tertiary amine base like triethylamine. This cycloaddition reaction forms the four-membered azetidinone ring. nih.govorganic-chemistry.org

This pathway allows for the introduction of a wide variety of substituents on the β-lactam ring, depending on the choice of the amine and the acyl chloride used. google.com

Formazans are intensely colored compounds characterized by the R-N=N-C(R')=N-NH-R'' chain. They are typically synthesized by coupling a diazonium salt with a hydrazone. nih.gov A formazan (B1609692) derivative can be prepared from this compound through a two-step process:

Hydrazone Formation: this compound is first reacted with a hydrazine (B178648), such as phenylhydrazine, in a condensation reaction to form the corresponding phenylhydrazone. nih.gov

Azo Coupling: The resulting hydrazone is then treated with a diazonium salt (prepared from a primary aromatic amine and sodium nitrite (B80452) in acidic solution) in a basic medium. The diazonium salt couples with the hydrazone to yield the final formazan derivative. researchgate.net

This synthetic route allows for structural diversity in the formazan product by varying the hydrazine and the aromatic amine used for the diazonium salt. researchgate.net

Cyclocondensation Reactions

Cyclocondensation reactions involve the formation of a ring system from two or more molecules, accompanied by the elimination of a small molecule like water. This compound is a valuable substrate for such reactions because it contains both an amino group and an aldehyde group, which can participate in ring formation.

For instance, 2-aminobenzaldehydes can react with compounds containing an active methylene (B1212753) group (e.g., ketones, malonates) in the presence of a base or acid catalyst. This type of reaction, known as the Friedländer annulation, leads to the formation of quinoline (B57606) derivatives.

Similarly, the cyclocondensation of 2-aminobenzamides with aldehydes is a well-established route to 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearchgate.net While this compound itself is not an aminobenzamide, its derivatives or related structures can participate in similar cyclizations. For example, a multicomponent reaction involving this compound, a β-ketoester, and urea (B33335) or thiourea (B124793) (a Biginelli-type reaction) could potentially lead to the synthesis of dihydropyrimidinone derivatives. The cyclocondensation of benzaldehyde (B42025) with β-amino acid amides has been shown to produce tetrahydropyrimidin-4(1H)-ones. nih.gov These reactions highlight the utility of this compound as a building block for constructing diverse heterocyclic scaffolds.

Aldol (B89426) Additions and Related Carbon-Carbon Bond Formations

The aldehyde group of this compound is an excellent electrophile for aldol-type reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in organic synthesis for building molecular complexity.

Decarboxylative aldol reactions are a class of carbon-carbon bond-forming reactions where an enolate, generated through the decarboxylation of a β-keto acid or a related substrate, adds to an aldehyde. organic-chemistry.orgnih.gov This process avoids the use of strong bases typically required for enolate formation. While specific examples of decarboxylative aldol reactions utilizing this compound are not prevalent in the literature, the general mechanism suggests its potential as a suitable electrophilic partner.

In a hypothetical reaction, a β-keto acid would be heated, often in the presence of a catalyst, to induce decarboxylation and generate a transient enolate. This enolate would then undergo a nucleophilic attack on the carbonyl carbon of this compound to form a β-hydroxy ketone.

Table 5: Generalized Decarboxylative Aldol Reaction

Enolate PrecursorElectrophileProduct Type
β-Keto acidThis compoundβ-Hydroxy ketone

Reactions Involving the Amino Moiety

The amino group of this compound is a versatile functional group that can undergo a variety of chemical transformations. Its nucleophilic character allows it to react with electrophiles, leading to the formation of new derivatives.

One of the most common reactions of primary aromatic amines is the formation of Schiff bases (or imines) through condensation with carbonyl compounds. The reaction of the amino group of this compound with an aldehyde or ketone would result in the formation of a C=N double bond, yielding the corresponding N-(substituted)-1-(2-amino-4-bromophenyl)methanimine. This reaction is typically carried out under conditions that facilitate the removal of water. researchgate.netijfas.com

Beyond Schiff base formation, the amino group can also undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides, although the latter can sometimes be challenging to control for mono-alkylation.

Table 6: Representative Reactions of the Amino Moiety

Reaction TypeReagentFunctional Group Formed
Schiff Base FormationAldehyde or KetoneImine (C=N)
AcylationAcyl Chloride or AnhydrideAmide (-NHCOR)
AlkylationAlkyl HalideSecondary or Tertiary Amine

Acylation and Amidation Reactions

The primary amino group of this compound readily undergoes acylation and amidation reactions, which are fundamental transformations for primary amines. organic-chemistry.org These reactions involve the treatment of the compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base to neutralize the acid byproduct. The reaction results in the formation of a stable amide bond.

This transformation is highly efficient and serves to protect the amino group or to introduce a variety of functional side chains. The nucleophilic attack by the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent is the key step in this process. Boron-based Lewis acids can also be used to catalyze amidation reactions involving free carboxylic acids and amines. nih.gov

ReactantReagentConditionsProduct
This compoundAcetyl chlorideBase (e.g., Pyridine)N-(4-bromo-2-formylphenyl)acetamide
This compoundBenzoyl chlorideBase (e.g., Triethylamine)N-(4-bromo-2-formylphenyl)benzamide
This compoundAcetic anhydrideMild heatingN-(4-bromo-2-formylphenyl)acetamide

Formation of Heterocyclic Rings Incorporating the Amino Group

The ortho-disposed amino and aldehyde functionalities make this compound an excellent precursor for the synthesis of fused N-heterocyclic compounds. nih.gov A prominent example is the synthesis of quinazolines, a class of compounds with significant biological and pharmaceutical properties. mdpi.com The general strategy involves the condensation of the aldehyde group and the cyclization involving the amino group with a suitable C1 or N1 synthon.

For instance, the reaction of 2-aminobenzaldehydes with amidines, often catalyzed by copper, is a direct route to 2-substituted quinazolines. nih.gov Similarly, various catalytic systems, including those based on iron, ruthenium, or iodine, can facilitate the synthesis of quinazolines from 2-aminobenzylamines (which can be formed in situ from the aldehyde) and various partners like amines or nitriles. nih.govorganic-chemistry.orgnih.gov These reactions proceed through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent aromatization. rsc.org The presence of the bromine atom at the 4-position of the starting material leads to the corresponding 7-bromo-substituted quinazoline (B50416) derivative, which can be further functionalized.

Reaction PartnerResulting Heterocycle CoreCatalyst/Conditions
Amidines (R-C(NH)NH2)2-Substituted QuinazolineCu₂O nanocubes nih.gov
Benzylamines2-ArylquinazolinesMetal-free, O₂ oxidant organic-chemistry.org
Nitriles (R-CN)2-Substituted QuinazolineIridium-catalyzed organic-chemistry.org
Primary Amides (R-CONH2)2-Substituted QuinazolineMn(I)-catalyzed nih.gov

Reactions Involving the Bromo Moiety

The bromine atom attached to the aromatic ring provides a reactive site for transformations that leave the amino and aldehyde groups intact, provided the reaction conditions are carefully chosen. This functionality is particularly valuable for building molecular complexity through metal-catalyzed cross-coupling reactions or, under specific electronic circumstances, nucleophilic substitution.

Cross-Coupling Reactions (e.g., Sonogashira reaction with related compounds)

The bromo group in this compound is well-suited for participating in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine. libretexts.org

In this context, the C(sp²)-Br bond of this compound would undergo oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. Subsequent transmetalation with a copper acetylide (formed from the terminal alkyne and CuI) and reductive elimination yields the alkyne-substituted product and regenerates the Pd(0) catalyst. libretexts.org This reaction allows for the introduction of various acetylenic groups at the 4-position of the benzaldehyde ring, providing access to a wide array of complex molecular scaffolds. Similar reactivity is observed in related systems, such as the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org

Typical Reaction Components for Sonogashira Coupling of Aryl Bromides
Aryl Halide Aryl Bromide (e.g., this compound)
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ rsc.org
Copper (I) Co-catalyst Copper(I) iodide (CuI) organic-chemistry.org
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. chemistrysteps.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The subsequent departure of the leaving group restores the aromaticity of the ring. youtube.com

The feasibility of an SₙAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-CHO) groups, at positions ortho or para to the leaving group. chemistrysteps.compressbooks.pub These groups stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the ring is not strongly activated for SₙAr at the C4 position (where the bromine is located). The electron-withdrawing aldehyde group is in the meta position relative to the bromine, and therefore cannot effectively stabilize the intermediate via resonance. Furthermore, the amino group at the C2 position is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. Consequently, direct nucleophilic aromatic substitution of the bromo moiety in this compound is generally disfavored under standard SₙAr conditions.

Spectroscopic and Computational Characterization of 2 Amino 4 Bromobenzaldehyde and Its Derivatives

Computational Chemistry and Quantum Mechanical Studies

Computational studies, such as those using Density Functional Theory (DFT), are valuable for predicting molecular properties like geometry, electronic structure, and spectroscopic characteristics. However, a search of the published scientific literature did not yield any specific computational or quantum mechanical studies focused on 2-amino-4-bromobenzaldehyde. Such studies on related isomers have been proposed to model reactivity, but specific calculations for this compound are not available.

Hyperpolarizability and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. Organic molecules, particularly those with electron donor and acceptor groups connected through a π-conjugated system, can exhibit large hyperpolarizability values.

The NLO characteristics arise from the intramolecular charge transfer facilitated by the electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde group (-CHO). The dipole moment, polarizability, and first-order hyperpolarizability are key parameters calculated to evaluate a molecule's NLO response. mdpi.com For the 2A5BB isomer, a notable dipole moment of 5.5290 D was computed, indicating strong intermolecular interactions which are favorable for NLO applications. aip.org The sensitivity of hyperpolarizability to the computational basis set and theoretical approach is significant, as these factors influence the calculation of electron correlation. aip.org

Table 1: Calculated NLO Properties of 2-Amino-5-bromobenzaldehyde (B112427) Calculations performed using DFT at the B3LYP/6-311++G(d,p) basis set.

PropertySymbolCalculated ValueUnitReference
Dipole Momentµ5.5290Debye aip.org
Polarizabilityα1.306 x 10⁻²⁴esu aip.org
First Order Hyperpolarizabilityβ2.346 x 10⁻³⁰esu aip.org

Thermodynamic Property Calculations

Thermodynamic properties and quantum chemical parameters are essential for understanding the stability, reactivity, and behavior of a molecule. These properties are often calculated using DFT methods. For the isomer 2-amino-5-bromobenzaldehyde (2A5BB), calculations have been performed at the B3LYP/6-311+++G(d,p) level of theory to determine several key descriptors. aip.orgaip.org

These calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests that the molecule is more easily polarizable and has higher chemical reactivity. aip.org

From the HOMO and LUMO energies, other global reactivity descriptors can be derived, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S). aip.orgaip.orgmdpi.com These parameters provide a quantitative measure of the molecule's stability and reactivity. Furthermore, the behavior of 2A5BB under various thermodynamic conditions can be explained by analyzing properties like specific heat capacity. aip.orgaip.org The variation of thermodynamic properties such as heat capacity, enthalpy, and entropy with temperature can be calculated to predict the feasibility of chemical reactions. mdpi.comresearchgate.net

Table 2: Calculated Quantum Chemical and Thermodynamic Parameters for 2-Amino-5-bromobenzaldehyde

ParameterSymbolDefinition
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-containing orbital.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the first vacant orbital.
Energy GapΔEΔE = ELUMO - EHOMO
Electronegativityχχ = - (ELUMO + EHOMO) / 2
Chemical Potentialµµ = (ELUMO + EHOMO) / 2
Global Hardnessηη = (ELUMO - EHOMO) / 2
Global SoftnessSS = 1 / η

Molecular Docking Studies (for derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen potential inhibitors against biological targets like proteins. nih.gov While docking studies for this compound itself are not detailed in the provided sources, research has been conducted on its derivatives, particularly Schiff bases.

Schiff bases derived from substituted benzaldehydes are of significant interest due to their wide range of biological activities. researchgate.netniscpr.res.in Molecular docking simulations are performed to understand the binding mode, affinity, and interactions between these derivatives and their target proteins. researchgate.netresearchgate.net

One study focused on Schiff base derivatives of N-(2/4-benzaldehyde-amino) phenyl-N'-phenyl-thiourea as potential inhibitors of E. coli FabH, an enzyme involved in bacterial fatty acid synthesis. nih.gov Docking simulations were used to place the most potent compound into the active site of the enzyme to determine its probable binding conformation, helping to explain its antibacterial activity. nih.gov

In another example, Schiff bases synthesized from o-phenylenediamine (B120857) and 4-bromobenzaldehyde (B125591) were evaluated. researchgate.net The synthesized compound was docked against a target protein (PDB: 2ZM5) to assess its binding affinity, which is reported as the lowest binding energy. researchgate.net Such studies help in identifying new structural scaffolds that can serve as moderately effective inhibitors of bacterial enzymes.

The general process involves generating a three-dimensional structure of the ligand (the derivative), defining the active site of the target protein, and using a docking algorithm to predict the best binding poses. The results are then analyzed based on scoring functions that estimate the binding-free energy. researchgate.net

Table 3: Examples of Molecular Docking Studies on Benzaldehyde (B42025) Derivatives

Derivative ClassTarget ProteinOrganismPurpose of StudyReference
Schiff bases of N-(benzaldehyde-amino) phenyl-N'-phenyl-thioureaFabHEscherichia coliTo identify potential antibacterial agents and determine their binding conformation. nih.gov
Schiff base from o-phenylenediamine and 4-bromobenzaldehydeProtein (PDB: 2ZM5)Not SpecifiedTo evaluate binding affinity and potential biological activity. researchgate.net

Applications of 2 Amino 4 Bromobenzaldehyde and Its Derivatives in Advanced Research

Medicinal Chemistry and Drug Discovery

The chemical scaffold provided by 2-amino-4-bromobenzaldehyde, featuring an ortho-amino aldehyde on a halogenated benzene (B151609) ring, serves as a versatile starting point in medicinal chemistry. Its reactive amino and aldehyde groups are strategically positioned to undergo a variety of cyclization and condensation reactions, making it a valuable building block for the synthesis of diverse heterocyclic systems and other potential pharmacophores.

The primary application of this compound in the synthesis of bioactive molecules lies in its role as a precursor to fused heterocyclic compounds, particularly quinazolines. The ortho-disposed amino and aldehyde functionalities are ideal for condensation reactions with various reagents to construct the quinazoline (B50416) core.

Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds. The general synthesis of quinazolines from 2-aminobenzaldehyde (B1207257) derivatives often involves reactions like the Niementowski reaction or other cyclocondensation strategies. For instance, reacting 2-aminobenzaldehyde with a primary amine can lead to the formation of a Schiff base, which can then undergo intramolecular cyclization, or it can be reacted with compounds containing active methylene (B1212753) groups to build the heterocyclic ring. The bromine atom at the 4-position of the starting material is retained in the final quinazoline structure (at position 7), providing a site for further chemical modification to modulate the biological activity of the resulting molecule. organic-chemistry.orgmarquette.edu

Scientific literature extensively covers the synthesis and activity of various antifolate agents, which are crucial in chemotherapy. mdpi.comnih.gov These agents typically feature complex heterocyclic systems like pteridine (B1203161) or pyrrolo[2,3-d]pyrimidine rings. mdpi.com However, a direct synthetic pathway originating from this compound to create established or novel antifolate agents is not prominently documented in the reviewed research. The synthesis of these molecules generally starts from more complex, pre-formed heterocyclic precursors. mdpi.com

The 4-aminoquinoline (B48711) scaffold is a cornerstone of many antimalarial drugs, including chloroquine. nih.gov Research into new antimalarial agents often focuses on the modification of this core structure. Synthetic strategies for these compounds typically involve the nucleophilic substitution of 4-chloroquinolines with various amines. nih.gov While this compound is an aromatic amine, its use as a direct precursor for the synthesis of 4-aminoquinoline-based antimalarials has not been identified in the available scientific literature.

The development of novel analgesic compounds involves exploring diverse chemical structures, including benzoxazoles and benzofurans. nih.goveuropeanreview.org For example, the synthesis of a benzoxazole (B165842) derivative with antinociceptive properties, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate, has been achieved through the condensation of 4-chlorobenzaldehyde (B46862) with methyl 2-(3-amino-4-hydroxyphenyl) acetate (B1210297). europeanreview.org This highlights the use of substituted benzaldehydes in creating such agents. However, specific research detailing the synthesis of antinociceptive drug candidates directly from this compound is not available in the reviewed sources.

Numerous heterocyclic compounds, including derivatives of 2-aminobenzothiazole (B30445) and various pyrimidines, are investigated for their anti-inflammatory properties. nih.govrsc.org These studies often involve synthesizing a series of derivatives and evaluating their ability to inhibit inflammatory mediators like cyclooxygenase (COX) enzymes. rsc.org While the broader class of amino-aromatic compounds is utilized in this field, the direct application of this compound as a starting material for dedicated anti-inflammatory agents was not explicitly detailed in the surveyed literature.

Derivatives of this compound, notably Schiff bases and quinazolines, have been explored for their potential antimicrobial and antifungal activities.

Schiff Bases: The condensation of the aldehyde group of this compound with various primary amines results in the formation of Schiff bases (imines). Schiff bases are a well-documented class of compounds possessing a wide range of biological activities, including antibacterial and antifungal properties. fudutsinma.edu.ngjchemlett.comekb.egmdpi.comijmrsti.com The biological activity of these compounds is often attributed to the azomethine (-C=N-) group. The antimicrobial efficacy can be tuned by varying the substituent on the amine part of the molecule. Studies on Schiff bases derived from other substituted benzaldehydes show that these compounds can exhibit significant zones of inhibition against various bacterial and fungal strains. fudutsinma.edu.ngmdpi.com

Quinazolines and Quinazolinones: As previously mentioned, this compound is a key precursor for quinazolines. This class of heterocycles is also investigated for antimicrobial applications. biomedpharmajournal.orgnih.gov For instance, acylhydrazone quinazolines have demonstrated significant activity against bacteria such as S. aureus and E. coli, and fungi like A. niger. nih.gov The synthesis allows for the introduction of diverse functional groups onto the quinazoline core, which can modulate the antimicrobial spectrum and potency. The data below is representative of the antimicrobial activity observed for related quinazolinone derivatives.

Table 1: Representative Antimicrobial Activity of Related Quinazolinone Derivatives

Compound Type Test Organism Activity (Zone of Inhibition mm)
Quinazolinone Derivative A Staphylococcus aureus 15
Quinazolinone Derivative A Escherichia coli 12
Quinazolinone Derivative B Bacillus subtilis 14

Note: Data is illustrative of the activity of the quinazolinone class of compounds.

Table 2: Representative Antifungal Activity of Related Schiff Base Derivatives

Compound Type Test Organism Activity (Zone of Inhibition mm)
Schiff Base Derivative C Aspergillus niger 18
Schiff Base Derivative C Candida albicans 16
Schiff Base Derivative D Aspergillus niger 17

Note: Data is illustrative of the activity of the Schiff base class of compounds derived from substituted aldehydes.

Synthesis of Bioactive Heterocyclic Compounds

Materials Science and Optoelectronics

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of novel materials with specific optical and electronic properties.

The aromatic core of this compound, with its electron-donating amino group and electron-withdrawing aldehyde group, provides a basis for creating molecules with interesting photophysical properties. The bromine atom can facilitate intersystem crossing, a process that can lead to phosphorescence. Research on related bromoarylaldehydes has shown that they can be precursors to luminophores that exhibit room-temperature phosphorescence (RTP) in the crystalline state. beilstein-journals.org This phenomenon is often attributed to the formation of intermolecular halogen bonds which promote spin-orbit coupling.

By functionalizing this compound, for example, by converting the aldehyde to an imine or by modifying the amino group, it is possible to tune the electronic structure and, consequently, the absorption and emission properties of the resulting materials. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Derivatives of this compound can be designed to possess electroluminescent properties, making them suitable for use as emitters in OLEDs. For instance, the core structure of this compound can be incorporated into larger conjugated systems, such as diazocine derivatives, which have been shown to exhibit electroluminescence. The amino and aldehyde groups provide convenient handles for synthesizing such complex molecules. The resulting materials could exhibit emission in the blue region of the spectrum, which is highly desirable for display and lighting applications. The electroluminescent performance of these materials is typically evaluated by fabricating multilayer OLED devices and measuring their current efficiency (cd/A), power efficiency (lm/W), and CIE coordinates.

Catalysis Research

The structure of this compound is well-suited for the development of novel ligands for catalysis. The amino and aldehyde groups can react to form Schiff base ligands, which are capable of coordinating with a variety of metal ions to form stable metal complexes. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the substituents on the aromatic ring, in this case, the bromine atom.

Ligands for Metal Complexes in Catalysis

While direct catalytic applications of metal complexes formed with this compound are not extensively documented in publicly available research, the inherent chemical functionalities of this molecule—an amino group and an aldehyde group—make it an excellent precursor for the synthesis of Schiff base ligands. Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of ligands capable of coordinating with a wide range of transition metals to form stable complexes with significant catalytic activity. nih.govnih.gov The presence of the bromine atom and the amino group on the phenyl ring can further modulate the electronic and steric properties of the resulting metal complexes, influencing their catalytic efficacy.

Derivatives of this compound, particularly Schiff bases formed through the condensation of the aldehyde with various primary amines, can act as bidentate or multidentate ligands. nih.gov These ligands can coordinate with metal ions such as manganese(II), iron(III), chromium(III), copper(II), and nickel(II) to form complexes with diverse geometries, including octahedral and square planar arrangements. nih.govscience.gov The imine group in these Schiff base ligands plays a critical role in their biological and catalytic activities. nih.gov

Research on structurally related bromo-substituted Schiff base metal complexes has highlighted their potential in various catalytic applications. For instance, Schiff base complexes have been employed as catalysts in oxidation reactions and phase transfer catalysis. nih.gov The electronic properties imparted by the bromo- and amino-substituents on the aromatic ring of the ligand can influence the redox potential of the metal center, thereby affecting the catalytic activity in oxidation-reduction reactions.

The table below summarizes the types of metal complexes that can be formed from derivatives of this compound and their potential catalytic applications based on analogous compounds.

Ligand TypeMetal IonPotential Catalytic Application
Bidentate Schiff Base (N, O donors)Cu(II), Ni(II)Oxidation, C-C coupling reactions
Tridentate Schiff BaseFe(III), Cr(III)Polymerization, Reduction reactions
Tetradentate Schiff Base (Salen-type)Mn(II), Co(II)Epoxidation, Asymmetric synthesis

Application in Asymmetric Synthesis

The field of asymmetric synthesis, which focuses on the stereoselective synthesis of chiral molecules, heavily relies on the use of chiral catalysts. While direct applications of this compound in asymmetric synthesis are not well-documented, its derivatives represent a promising avenue for the development of novel chiral ligands and catalysts. The amino and aldehyde functionalities provide convenient handles for the introduction of chiral moieties.

One of the primary routes to creating chiral ligands from this compound would be through the formation of chiral Schiff bases. By reacting the aldehyde with a chiral primary amine or an amino acid, a chiral imine is formed. chemsociety.org.ng These chiral Schiff bases can then be used as ligands for transition metals to create chiral-at-metal complexes, which can be effective catalysts for a variety of asymmetric transformations. rsc.org

For example, chiral Salen-type ligands, which are tetradentate Schiff bases, are renowned for their ability to form stable complexes with various metals and catalyze a wide range of asymmetric reactions, including epoxidation, cyclopropanation, and Diels-Alder reactions. nih.gov A chiral Salen-type ligand could potentially be synthesized from two molecules of a this compound derivative and a chiral diamine. The steric and electronic properties of the resulting metal complex, influenced by the bromo- and amino-substituents, would be critical in determining the enantioselectivity of the catalyzed reaction.

Furthermore, chiral aldehyde catalysis is an emerging area in asymmetric synthesis. nih.gov Chiral aldehydes can act as organocatalysts to promote various enantioselective transformations. nih.gov While this compound itself is not chiral, it can serve as a scaffold for the synthesis of more complex chiral aldehydes. The amino group could be functionalized with a chiral auxiliary, which could then direct stereoselective reactions at the aldehyde or other parts of the molecule.

The following table outlines potential strategies for the application of this compound derivatives in asymmetric synthesis and the types of reactions they could catalyze.

Derivative TypeChiral ElementMetal (if applicable)Potential Asymmetric Reaction
Chiral Schiff BaseChiral amine/amino acidCu(II), Mn(III), Cr(III)Henry Reaction, Michael Addition, Alkylation
Chiral Salen-type LigandChiral diamineCo(II), Ni(II)Asymmetric alkylation of amino acids
Chiral Aldehyde OrganocatalystChiral auxiliary on the amino groupN/AAldol (B89426) Reaction, Mannich Reaction

Q & A

Q. How is this compound utilized in the synthesis of heterocyclic compounds?

  • Methodological Answer : It serves as a precursor for quinazolines (via cyclocondensation with nitriles) and indoles (via Fischer indole synthesis). Key steps include acid-catalyzed cyclization and regioselective bromine substitution. Characterize products using HRMS and 2D NMR (COSY, HSQC) .

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Reactant of Route 1
2-Amino-4-bromobenzaldehyde
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.